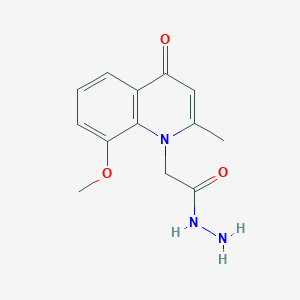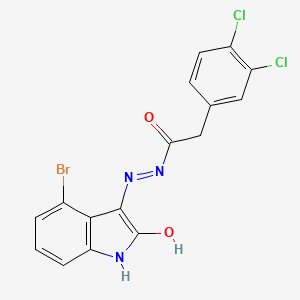
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, also known as MAHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell cycle progression and DNA replication, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and DNA topoisomerases.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to assess the safety and efficacy of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide. One of the potential future directions is the development of novel 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide derivatives with improved potency and selectivity for cancer cells. Another future direction is the investigation of the potential therapeutic benefits of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, which may provide insights into the development of novel anti-cancer drugs.
Synthesemethoden
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide can be synthesized through a two-step process. The first step involves the reaction of 8-methoxy-2-methyl-4-oxo-1(4H)-quinolinone with hydrazine hydrate to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine. The second step involves the reaction of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine with acetyl chloride to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is in the field of cancer research. Studies have shown that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-10(17)9-4-3-5-11(19-2)13(9)16(8)7-12(18)15-14/h3-6H,7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAIAFBMKYVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NN)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)
![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
![1-{2-[(1-adamantylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6134431.png)

amine hydrochloride](/img/structure/B6134440.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6134444.png)
![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6134457.png)

![1-(4-methoxyphenyl)-4-{1-[3-(methylthio)benzyl]-3-piperidinyl}piperazine](/img/structure/B6134467.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134473.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)